molecular formula C5H4ClNO2 B2771428 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde CAS No. 1314901-77-3

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2771428
CAS No.: 1314901-77-3
M. Wt: 145.54
InChI Key: JBNSMJAWLKIXIZ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClNO2. It is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound features a 1,2-oxazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 4-position .

Scientific Research Applications

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with thionyl chloride, followed by reduction and subsequent formylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
  • 5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid
  • 5-Chloro-3-methyl-1,2-oxazole-4-methanol

Uniqueness

5-Chloro-3-methyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-3-methyl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(2-8)5(6)9-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSMJAWLKIXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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